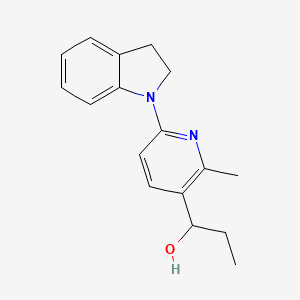

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

Description

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a heterocyclic compound featuring a pyridine core substituted with an indoline moiety at the 6-position and a propan-1-ol chain at the 3-position.

Propriétés

Formule moléculaire |

C17H20N2O |

|---|---|

Poids moléculaire |

268.35 g/mol |

Nom IUPAC |

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3 |

Clé InChI |

ACGHYFFLYRNEAF-UHFFFAOYSA-N |

SMILES canonique |

CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)propan-1-ol implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du fragment d'indoline : Le cycle indoline peut être synthétisé par réduction de dérivés d'indole en utilisant des agents réducteurs appropriés.

Formation du cycle pyridine : Le cycle pyridine est introduit par une réaction de cyclisation impliquant des précurseurs appropriés.

Réaction de couplage : Les cycles indoline et pyridine sont couplés ensemble en utilisant une réaction de couplage croisé catalysée par le palladium.

Introduction du groupe propanol :

Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix des solvants, pour obtenir des rendements et une pureté plus élevés du produit final .

Analyse Des Réactions Chimiques

1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)propan-1-ol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium peuvent convertir le composé en ses dérivés d'amine ou d'alcool correspondants.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule, améliorant ainsi sa diversité chimique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium, le platine), et des températures et des pressions de réaction spécifiques .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)propan-1-ol implique son interaction avec des cibles moléculaires et des voies spécifiques :

Activité antioxydante : Le composé piège les radicaux libres et réduit le stress oxydatif dans les cellules.

Effets anti-inflammatoires : Il inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.

Neuroprotection : Le composé se lie aux récepteurs N-méthyl-D-aspartique et module leur activité, protégeant les neurones des dommages

Mécanisme D'action

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Neuroprotection: The compound binds to N-methyl-D-aspartic acid receptors and modulates their activity, protecting neurons from damage

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, synthesized or characterized in the evidence:

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: The indoline moiety in the target compound may confer enhanced binding to aromatic or hydrophobic pockets in biological targets compared to diethylamino (in ) or morpholino (in ) groups. Indoline’s fused bicyclic structure could improve metabolic stability relative to simpler amines . Propan-1-ol chain: Shared with compounds in , this group likely contributes to hydrogen bonding and solubility. Its absence in oxadiazole derivatives (e.g., ) reduces polarity but increases lipophilicity, impacting membrane permeability.

Synthetic Pathways: The target compound’s synthesis may parallel methods for pyridine-urea derivatives (e.g., coupling indoline-1-amine with a propanol-substituted pyridine precursor under reflux, as seen in ).

Physicochemical Properties :

- Melting points for oxadiazole analogs (152–205°C, ) suggest higher crystallinity due to planar heterocycles, whereas the target compound’s propan-1-ol and indoline groups may lower m.p. via conformational flexibility.

Biological Potential: Urea-linked pyridines () show COX inhibition and neuroprotective effects, implying that the target compound’s indoline group (a bioisostere of urea) might mimic similar interactions.

Activité Biologique

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound characterized by its unique structure, which combines an indoline moiety with a pyridine ring and a propanol group. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C17H21N3O

- Molecular Weight : Approximately 273.33 g/mol

- Structure : The compound features an indole structure linked to a pyridine, enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that indole and pyridine derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption, which are promising for cancer therapy .

- Neuroprotective Effects : Compounds with indole structures have been associated with neuroprotective properties, potentially beneficial for neurodegenerative diseases .

- Antimicrobial Properties : The presence of both indole and pyridine moieties may enhance the antimicrobial activity of this compound, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole or pyridine rings can significantly alter the compound's potency and mechanism of action. For instance, substitutions on the 2-indolyl position have been shown to redirect cytotoxicity modes, enhancing potency by orders of magnitude .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Interaction Studies

Interaction studies are essential for elucidating how this compound binds to various biological targets. These studies typically assess binding affinities and modes of action through techniques such as molecular docking and in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.